molecular formula C19H21N7O2 B10935836 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935836
M. Wt: 379.4 g/mol
InChI Key: RDGCFWLFJPDWKI-UHFFFAOYSA-N
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Description

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole and oxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazolo-pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-12-5-7-21-26(12)8-4-6-20-18(27)15-9-16(14-10-22-25(3)11-14)23-19-17(15)13(2)24-28-19/h5,7,9-11H,4,6,8H2,1-3H3,(H,20,27)

InChI Key

RDGCFWLFJPDWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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